2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
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Overview
Description
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the benzimidazole class. This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of benzimidazole with 2-chlorobenzyl halides under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide is widely used in scientific research due to its versatile properties:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .
Comparison with Similar Compounds
2-[2-(4-chlorobenzyl)-1H-1,3-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide can be compared with other benzimidazole derivatives such as:
2-(4-chlorobenzyl)-1H-benzimidazole: Similar in structure but lacks the acetamide group, which may affect its biological activity.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone: Contains additional functional groups that may enhance its antimicrobial properties
This compound’s unique structure, particularly the presence of the acetamide group, distinguishes it from other benzimidazole derivatives and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C24H22ClN3O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenyl)methyl]benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22ClN3O/c1-16-6-5-7-17(2)24(16)27-23(29)15-28-21-9-4-3-8-20(21)26-22(28)14-18-10-12-19(25)13-11-18/h3-13H,14-15H2,1-2H3,(H,27,29) |
InChI Key |
MMOHPBMVGOQTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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